molecular formula C25H28N4O2S B2605789 N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899986-67-5

N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2605789
CAS No.: 899986-67-5
M. Wt: 448.59
InChI Key: JFCYBJJQHYYEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Applications

Pyridine derivatives exhibit significant potential in the development of insecticides. A study on various pyridine derivatives demonstrated that certain compounds, through their unique structural configurations, possess moderate to strong aphidicidal activities. This indicates the potential of N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide and similar compounds in contributing to the formulation of new insecticidal agents (Bakhite et al., 2014).

Antibacterial Activity

The structural resemblance to quinazolinone and pyridine derivatives suggests potential antibacterial applications. Research on N-substituted quinazolinone and triazole derivatives revealed promising antibacterial activity against various bacterial strains. Such findings underscore the compound's possible role in the development of novel antibacterial agents, which could address the rising challenge of antibiotic resistance (Singh et al., 2010).

Antitumor and Anticancer Research

Compounds featuring the quinazolinone backbone have been extensively studied for their antitumor properties. A series of novel 3-benzyl-substituted-4(3H)-quinazolinones showcased broad-spectrum antitumor activity, highlighting the therapeutic potential of structurally similar compounds in cancer treatment and the development of new oncology drugs (Al-Suwaidan et al., 2016).

Molecular Docking and Drug Design

The compound's intricate structure, featuring pyridine and quinazolinone moieties, presents a valuable scaffold for molecular docking studies aimed at identifying drug candidates. Research involving similar structures has utilized molecular docking to predict interactions with biological targets, paving the way for the design of drugs with specific therapeutic effects (El-Azab et al., 2016).

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-17(2)19-7-9-20(10-8-19)27-23(30)16-32-24-21-5-3-4-6-22(21)29(25(31)28-24)15-18-11-13-26-14-12-18/h7-14,17H,3-6,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYBJJQHYYEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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